

An In-depth Technical Guide to Bis-PEG15-acid: Properties and Applications

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Compound of Interest

Compound Name: *Bis-PEG15-acid*

Cat. No.: *B1192367*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG15-acid is a homobifunctional polyethylene glycol (PEG) derivative that serves as a versatile crosslinking agent in bioconjugation and drug delivery. Its structure features a central chain of 15 ethylene glycol units, providing hydrophilicity and a defined spacer length, flanked by carboxylic acid groups at both termini. These terminal functional groups offer reactive handles for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs. This guide provides a comprehensive overview of the physical and chemical properties of **Bis-PEG15-acid**, detailed experimental protocols for its synthesis and application, and a discussion of its role in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physical and Chemical Properties

The physicochemical properties of **Bis-PEG15-acid** are central to its utility as a linker molecule. The polyethylene glycol backbone imparts favorable solubility characteristics, while the terminal carboxylic acids provide the basis for its conjugation chemistry.

| Property | Value | Source(s) |
|--------------------|--|-----------|
| Chemical Formula | C ₃₄ H ₆₆ O ₁₉ | [1] |
| Molecular Weight | ~778.9 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | General |
| Purity | Typically ≥95% or ≥98% | [2] |
| Solubility | The hydrophilic PEG spacer increases water solubility. Soluble in many organic solvents like DMSO and DMF. | [1] |
| pKa | The pKa of the terminal carboxylic acid groups is in the range of 4-5. | [3] |
| Storage Conditions | Recommended storage at -20°C. | |

Note: Specific solubility values (e.g., mg/mL) are not widely published and can vary depending on the specific form (e.g., free acid vs. salt) and the purity of the compound.

Experimental Protocols

Synthesis of Bis-PEG15-acid

A common method for the synthesis of Bis-PEG-acid derivatives involves the reaction of a polyethylene glycol with a cyclic anhydride, such as succinic anhydride, in the presence of a base. The following protocol is adapted from a procedure for a similar compound, Bis-PEG11-acid, and can be applied to the synthesis of **Bis-PEG15-acid** by using the corresponding PEG15-diol as a starting material.

Materials:

- Pentaethylene glycol (PEG15-diol)

- Succinic anhydride
- Triethylamine (TEA)
- Anhydrous dioxane
- Dichloromethane (DCM)
- Cold diethyl ether
- Magnetic stirrer and hotplate
- Round-bottom flask
- Dropping funnel
- Rotary evaporator
- Vacuum filtration apparatus

Procedure:

- **Dissolution of Reactants:** In a round-bottom flask, dissolve pentaethylene glycol (1.0 equivalent) and succinic anhydride (2.2 equivalents) in anhydrous dioxane. Stir the mixture until all solids are dissolved.
- **Addition of Base:** In a dropping funnel, prepare a solution of triethylamine (2.5 equivalents) in anhydrous dioxane.
- Add the triethylamine solution dropwise to the reaction mixture over 30 minutes at room temperature with continuous stirring.
- **Reaction:** Allow the reaction to proceed at room temperature under an inert atmosphere for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Solvent Removal:** Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

- **Precipitation:** Dissolve the resulting viscous oil in a minimal amount of dichloromethane. Slowly add this solution to a beaker of vigorously stirred cold diethyl ether to precipitate the product.
- **Isolation and Drying:** Collect the white precipitate by vacuum filtration and wash with cold diethyl ether. Dry the final product under high vacuum.

Characterization: ^1H NMR Spectroscopy

While a specific spectrum for **Bis-PEG15-acid** is not publicly available, the expected ^1H NMR spectrum would exhibit characteristic peaks for the polyethylene glycol backbone and the terminal succinate groups. The prominent signal for the methylene protons of the PEG backbone is typically observed as a singlet or a complex multiplet around 3.6 ppm. The methylene protons of the succinate moieties adjacent to the ester linkage and the carboxylic acid would appear as distinct triplets at approximately 2.6 ppm and 2.7 ppm, respectively. The integration of these peaks relative to the PEG backbone signal can be used to confirm the structure and purity of the compound. It is important to note that in large polymers, ^{13}C satellite peaks can become significant and should be considered for accurate integration and molecular weight determination.

Conjugation to Amine-Containing Molecules via EDC/NHS Chemistry

The terminal carboxylic acid groups of **Bis-PEG15-acid** can be activated to form a stable amide bond with primary amines on proteins, peptides, or other molecules. A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

- **Bis-PEG15-acid**
- Amine-containing molecule (e.g., antibody)
- EDC
- NHS or Sulfo-NHS

- Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
- Desalting column

Procedure:

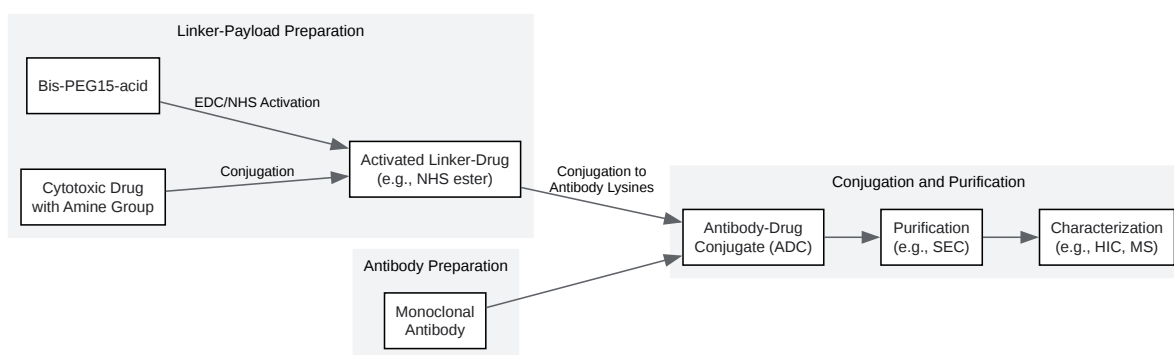
- Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or Activation Buffer immediately before use. Dissolve **Bis-PEG15-acid** in the Activation Buffer. Prepare the amine-containing molecule in the Conjugation Buffer.
- Activation of **Bis-PEG15-acid**: In a microcentrifuge tube, mix **Bis-PEG15-acid** with a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
- Conjugation: Immediately add the activated **Bis-PEG15-acid** solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal amide bond formation.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes at room temperature.
- Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.

Applications in Drug Development

Bis-PEG15-acid is a valuable tool in the development of advanced therapeutics, primarily serving as a linker to connect different molecular entities.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The linker plays a crucial role in the stability and efficacy of the ADC. A homobifunctional linker like **Bis-PEG15-acid** can be used to first conjugate to a drug molecule that has been modified to contain a primary amine, and the other end of the PEG linker can then be conjugated to the antibody. The hydrophilic PEG chain can help to improve the solubility of the ADC, reduce aggregation, and potentially prolong its circulation half-life.

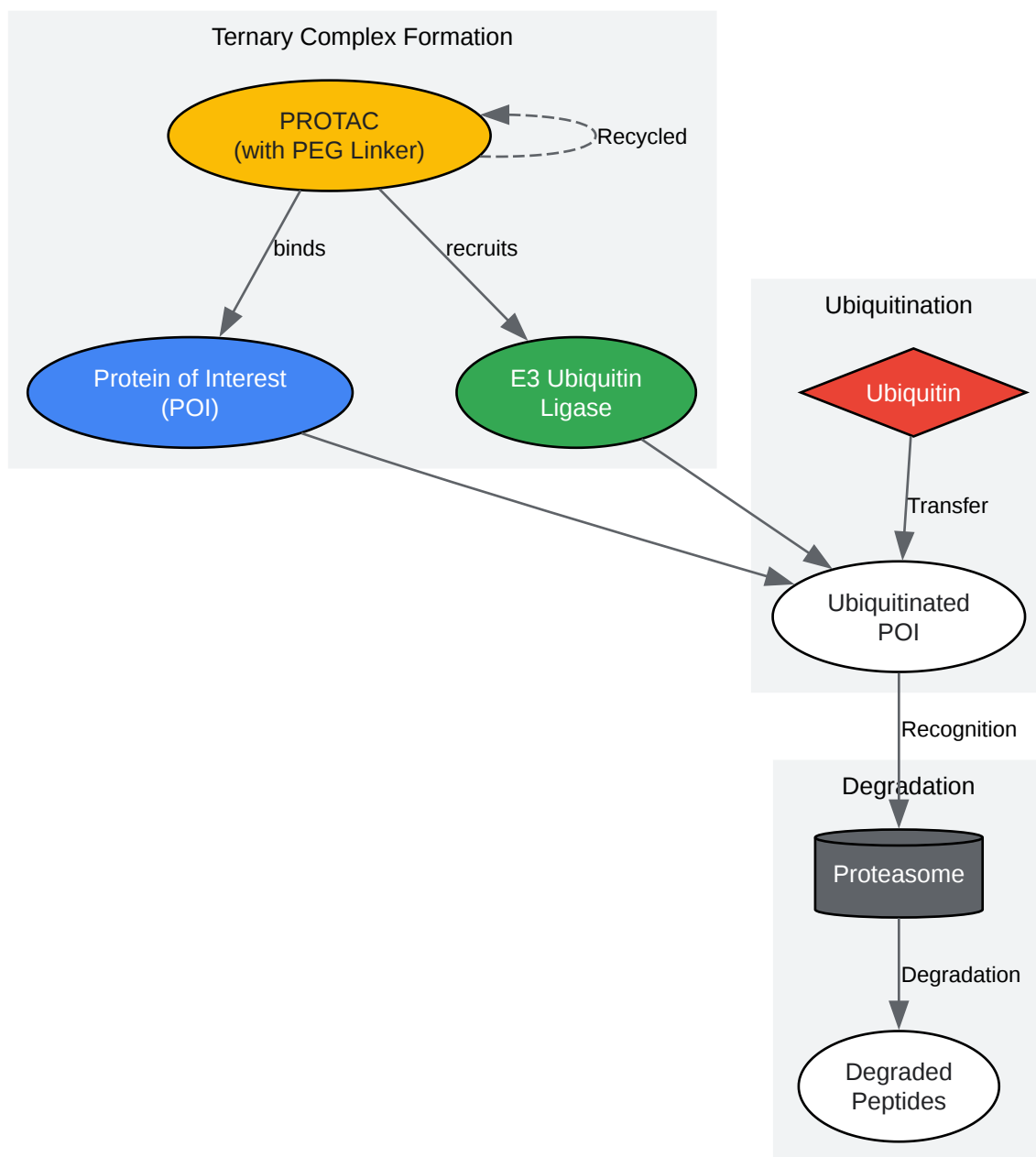


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Caption: Workflow for ADC preparation using a homobifunctional PEG linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. PEG linkers like **Bis-PEG15-acid** are frequently used due to their ability to modulate solubility and cell permeability, as well as to provide the optimal length and flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.



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Caption: Mechanism of action of PROTACs with a PEG linker.

Conclusion

Bis-PEG15-acid is a well-defined, homobifunctional PEG linker with significant applications in the fields of bioconjugation and drug development. Its hydrophilic nature and reactive terminal carboxylic acid groups make it an ideal tool for linking biomolecules, improving the

pharmacokinetic properties of therapeutics, and enabling the construction of complex drug delivery systems such as ADCs and PROTACs. The experimental protocols provided herein offer a foundation for the synthesis and application of this versatile crosslinker, empowering researchers to advance the development of novel and more effective therapies.

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